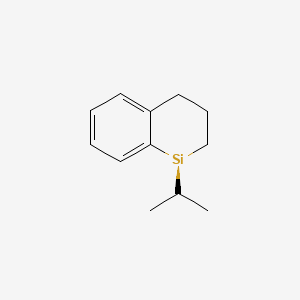
1-(Propan-2-yl)-1,2,3,4-tetrahydro-1-benzosilin-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is an organosilicon compound that features a silicon atom integrated into a naphthalene-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene typically involves the hydrosilylation of 1-isopropyl-1,2,3,4-tetrahydronaphthalene with a suitable silicon-containing reagent. Commonly used reagents include chlorosilanes or alkoxysilanes, and the reaction is often catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction conditions generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The isopropyl group or hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity and as probes for biochemical research.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, allowing the compound to modulate biological pathways or chemical reactions. The specific pathways involved depend on the particular application and the nature of the interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydro-1-silanaphthalene: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-1,2,3,4-tetrahydronaphthalene: Lacks the silicon atom, making it less reactive in certain chemical reactions.
Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler structure without the isopropyl or silicon groups.
Uniqueness
1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
924661-13-2 |
|---|---|
Formule moléculaire |
C12H17Si |
Poids moléculaire |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3 |
Clé InChI |
VYVZQAMHQAWIKW-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)[Si@@]1CCCC2=CC=CC=C21 |
SMILES canonique |
CC(C)[Si]1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


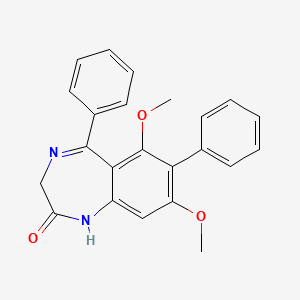
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
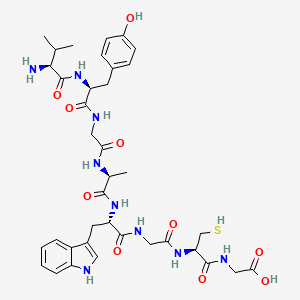

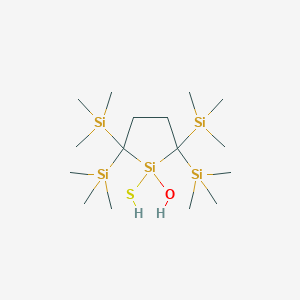

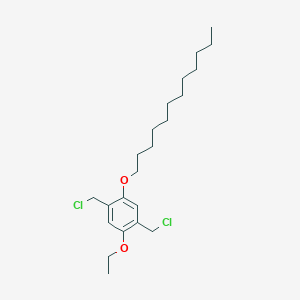
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
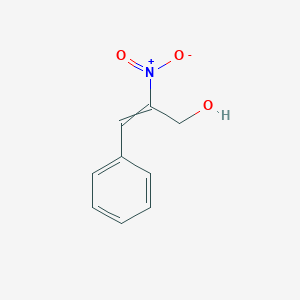
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

